3-Cyclopropyl-3,3-difluoropropan-1-ol is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group and two fluorine atoms attached to a propanol backbone. Its molecular formula is and it has a molecular weight of approximately 150.12 g/mol. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its distinctive reactivity and biological activity.
The compound is classified under the category of alcohols due to the presence of a hydroxyl group (-OH). It is also recognized as a fluorinated compound, which enhances its chemical properties. The compound's structural features make it a subject of interest in both academic research and industrial applications, particularly in the fields of drug development and materials science.
The synthesis of 3-cyclopropyl-3,3-difluoropropan-1-ol typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents. One common method employs diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions to selectively introduce fluorine atoms at the desired positions on the propanol backbone.
Key Steps in Synthesis:
The molecular structure of 3-cyclopropyl-3,3-difluoropropan-1-ol features:
Structural Formula:
Molecular Weight: Approximately 150.12 g/mol.
The InChI key for this compound is provided in databases for easy identification.
3-Cyclopropyl-3,3-difluoropropan-1-ol can undergo various chemical reactions typical for alcohols and fluorinated compounds:
These reactions are significant for synthesizing more complex molecules in pharmaceutical research.
The mechanism of action for 3-cyclopropyl-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's reactivity and binding affinity to enzymes or receptors, potentially modulating various biological pathways.
Key Points:
This unique combination makes it a candidate for drug development aimed at targeting specific biochemical pathways.
The physical properties of 3-cyclopropyl-3,3-difluoropropan-1-ol include:
Chemical properties include:
Relevant Data:
The applications of 3-cyclopropyl-3,3-difluoropropan-1-ol span various fields:
The systematic IUPAC name 3-Cyclopropyl-3,3-difluoropropan-1-ol (CAS#: 1779935-13-5) precisely defines this organofluorine compound’s structure and functional groups. The name specifies:
propan-1-ol
) with a hydroxyl group at C1. 3,3-difluoro-3-cyclopropyl
).Its molecular formula, C₆H₁₀F₂O (MW: 136.14 g/mol), reflects the cyclopropane ring’s carbocyclic constraints and the geminal difluoro motif’s impact on saturation [1] [2]. Canonical SMILES (OCCC(F)(F)C1CC1
) and InChIKey (YTOWZJPYSLVJMJ-UHFFFAOYSA-N
) encode the atomic connectivity, confirming the tertiary carbon at C3 bears both fluorine atoms and the cyclopropyl group [2] [8]. Table 1: Nomenclature and Identifiers for 3-Cyclopropyl-3,3-difluoropropan-1-ol
Naming System | Identifier | Source |
---|---|---|
IUPAC Name | 3-Cyclopropyl-3,3-difluoropropan-1-ol | [1] [2] |
CAS Registry Number | 1779935-13-5 | [1] [8] |
Molecular Formula | C₆H₁₀F₂O | [1] [4] |
SMILES | OCCC(F)(F)C₁CC₁ | [2] [8] |
InChIKey | YTOWZJPYSLVJMJ-UHFFFAOYSA-N | [2] |
Structurally, the molecule combines two pharmacophores with opposing electronic effects:
The synthesis of fluorinated cyclopropanes originated in the 1950s with Atkinson’s pioneering work on difluorocarbene reactions [9]. Early methods relied on halodifluoromethane dehydrohalogenation (e.g., using NaOH/R₄N⁺ catalysts), but harsh conditions and low yields limited utility. 3-Cyclopropyl-3,3-difluoropropan-1-ol emerged as a specialized building block through advances in two key areas:
(i) Cyclopropanation via Difluorocarbene Transfer
The 1960s–2000s saw refined difluorocarbene (CF₂
) generation strategies. For 3-Cyclopropyl-3,3-difluoropropan-1-ol, precursor alkenes like cyclopropyl vinyl ether undergo cyclopropanation using:
CF₂
, but requires excess reagent and specialized solvents (diglyme) [9]. CF₂
transfer from precursors like ClCF₂COONa or BrCF₂COOEt to alkenes under milder conditions [9].These methods enabled gram-scale synthesis, though stereoselectivity remained unaddressed for this achiral molecule. Table 2: Evolution of Synthetic Approaches to Difluorocyclopropane Derivatives
Era | Method | Reagents/Conditions | Advantages/Limitations | |
---|---|---|---|---|
1950s | Dehydrohalogenation | CHClF₂ + NaOH, R₄N⁺ catalyst | Low yields (<30%); electron-rich alkenes only | [9] |
1960s | Sodium chlorodifluoroacetate | ClCF₂COONa, 180–190°C in diglyme | Scalable but high energy input; side reactions | [9] |
1980s | Phosphonium-mediated | Ph₃P + BrCF₂COOEt, KF/18-crown-6 | Mild temps; requires fluoride scavenger | [9] |
2000s | Transition metal catalysis | [Rh(II)] + diazo compounds | Enantioselective variants; functional group tolerance | [3] |
(ii) Transition Metal-Catalyzed Enantioselective Synthesis
Post-2010, asymmetric cyclopropanation addressed chiral analogs. While 3-Cyclopropyl-3,3-difluoropropan-1-ol lacks stereocenters, its synthesis informed routes to bioactive derivatives like 2-arylcyclopropylmethylamines. Key advances include:
[2+1]
cycloadditions between styrenes and fluorinated diazo compounds, enabling enantiopure difluorocyclopropanes [3] [5]. The compound’s historical significance lies in its role as a metabolically stable intermediate for CNS drug candidates. For example, fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine (e.g., compound (+)-21b) exhibit potent 5-HT₂C agonism without 5-HT₂B off-target effects—addressing cardiotoxicity risks of earlier anti-obesity drugs [3] [5]. The gem-difluoro group in such analogs enhances blood-brain barrier penetration (LogBB ≈ 0.2–0.5) by optimizing lipophilicity [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1